molecular formula C23H30N2O3S B2958752 N-(3-(2-phenylmorpholino)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 953919-38-5

N-(3-(2-phenylmorpholino)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2958752
CAS RN: 953919-38-5
M. Wt: 414.56
InChI Key: GSNSRHODZAYKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(2-phenylmorpholino)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, also known as MRS 2578, is a selective antagonist of the P2Y6 receptor. The P2Y6 receptor is a G protein-coupled receptor that is activated by nucleotides such as UDP and UTP. The P2Y6 receptor has been implicated in various physiological and pathological processes, including inflammation, immune response, and cancer progression. MRS 2578 has been widely used as a research tool to investigate the role of the P2Y6 receptor in these processes.

Scientific Research Applications

Antithromboxane Therapies

Research led by Xiaozhao Wang et al. (2014) introduced derivatives of known thromboxane A2 prostanoid (TP) receptor antagonists, exploring compounds with the capacity for either reversible or irreversible inhibition of the human TP receptor. Their work underscores the potential of these novel antagonists in developing antithromboxane therapies, highlighting the therapeutic promise of sulfonamide derivatives in cardiovascular diseases (Wang et al., 2014).

Carbonic Anhydrase Inhibition

A study by Yusuf Akbaba et al. (2014) synthesized sulfonamides derived from indanes and tetralins, evaluating their inhibitory effects on human carbonic anhydrase isozymes. This research identified compounds with potent inhibitory effects, demonstrating the potential of sulfonamide derivatives in treating conditions like glaucoma, epilepsy, and altitude sickness (Akbaba et al., 2014).

Antimicrobial Agents

Hanaa S. Mohamed et al. (2021) prepared new tetrahydronaphthalene-sulfonamide derivatives, evaluating their antimicrobial activities against various bacterial strains and Candida Albicans. Their findings reveal the potential of these derivatives as potent antimicrobial agents, highlighting an innovative approach to combatting microbial resistance (Mohamed et al., 2021).

Binding Studies and Fluorescent Probes

Research on the binding of p-hydroxybenzoic acid esters to bovine serum albumin used N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe, providing insights into the hydrophobic nature of the binding mechanism. This study by H. Jun et al. (1971) underscores the utility of sulfonamide derivatives in understanding molecular interactions in biochemical systems (Jun et al., 1971).

properties

IUPAC Name

N-[3-(2-phenylmorpholin-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S/c26-29(27,22-12-11-19-7-4-5-10-21(19)17-22)24-13-6-14-25-15-16-28-23(18-25)20-8-2-1-3-9-20/h1-3,8-9,11-12,17,23-24H,4-7,10,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNSRHODZAYKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3CCOC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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